molecular formula C17H12F5NO4 B1613047 Pentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate CAS No. 910036-96-3

Pentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate

Cat. No.: B1613047
CAS No.: 910036-96-3
M. Wt: 389.27 g/mol
InChI Key: DOADFHHFWSVLLM-UHFFFAOYSA-N
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Description

Pentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate is a nicotinic acid derivative featuring a pentafluorophenyl ester group and a tetrahydropyran-4-yloxy substituent at the 6-position of the pyridine ring. The pentafluorophenyl group enhances electrophilicity, making it reactive in coupling or acylation reactions, while the tetrahydropyran-4-yloxy substituent may improve solubility and steric bulk compared to simpler alkyl or aryl esters .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 6-(oxan-4-yloxy)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F5NO4/c18-11-12(19)14(21)16(15(22)13(11)20)27-17(24)8-1-2-10(23-7-8)26-9-3-5-25-6-4-9/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOADFHHFWSVLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640294
Record name Pentafluorophenyl 6-[(oxan-4-yl)oxy]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910036-96-3
Record name 2,3,4,5,6-Pentafluorophenyl 6-[(tetrahydro-2H-pyran-4-yl)oxy]-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910036-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluorophenyl 6-[(oxan-4-yl)oxy]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: Carbodiimide-Mediated Coupling

  • Reagents :

    • 6-(Tetrahydropyran-4-yloxy)nicotinic acid
    • Pentafluorophenol
    • EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
    • DMAP (4-dimethylaminopyridine)
  • Conditions :

    • Solvent: Dichloromethane (DCM) or acetonitrile
    • Temperature: 0–25°C
    • Reaction time: 12–24 hours
  • Mechanism :
    EDCI activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with pentafluorophenol to yield the ester.

Method B: Active Ester Formation via HATU

  • Reagents :

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
    • DIPEA (N,N-diisopropylethylamine)
  • Conditions :

    • Solvent: DMF or THF
    • Temperature: 25°C
    • Reaction time: 2–4 hours
  • Advantages :
    Higher yields (85–90%) and reduced racemization compared to carbodiimides.

Intermediate Synthesis: 6-(Tetrahydropyran-4-yloxy)nicotinic Acid

The nicotinic acid derivative is prepared through nucleophilic aromatic substitution or Mitsunobu reactions:

Step 1: Tetrahydropyran-4-ol Activation

  • Substrate : Tetrahydropyran-4-ol
  • Activation :
    • Treated with thionyl chloride (SOCl₂) to form the chloropyran intermediate.
    • Alternative: Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Step 2: Coupling to Nicotinic Acid

  • Conditions :
    • Base: Cs₂CO₃ or K₂CO₃
    • Solvent: DMSO or DMF
    • Temperature: 80–100°C
    • Yield: 70–75%.

Optimization Data

Parameter Method A (EDCI) Method B (HATU)
Yield 65–70% 85–90%
Purity (HPLC) 95–97% 98–99%
Reaction Time 12–24 h 2–4 h
Cost (Reagents) Low High

Critical Considerations

  • Purification :
    Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethyl acetate/petroleum ether) achieves >99% purity.
  • Scale-Up Challenges :
    HATU’s cost limits industrial use; EDCI is preferred for large-scale synthesis despite lower yields.
  • Safety : Pentafluorophenol is toxic; reactions require rigorous containment and PPE.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

PFPTN is primarily recognized for its role as a bioactive compound. The pentafluorophenyl group enhances lipophilicity, which can improve the pharmacokinetic properties of drugs. Its applications include:

  • Drug Development : PFPTN serves as a scaffold for designing new pharmaceuticals, particularly in targeting diseases such as cancer and neurodegenerative disorders. Its structural features allow modifications that can lead to increased potency and selectivity against specific biological targets.
  • Therapeutic Agents : Research indicates that derivatives of PFPTN may act as modulators for various biological pathways. For instance, compounds based on PFPTN have been investigated for their ability to influence the PI3K/Akt signaling pathway, which is crucial in cancer biology .

Materials Science

In materials science, PFPTN has potential applications due to its chemical stability and reactivity:

  • Polymer Chemistry : PFPTN can be utilized in the synthesis of functional polymers. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for high-performance applications.
  • Coatings and Adhesives : The unique properties of PFPTN make it an excellent candidate for developing advanced coatings and adhesives that require specific adhesion properties and resistance to environmental factors.

Analytical Chemistry

PFPTN's distinct chemical structure allows it to be used as a reagent in various analytical techniques:

  • Chromatography : PFPTN can be employed as a derivatizing agent in chromatography to improve the separation and detection of analytes. Its ability to form stable complexes with certain compounds enhances sensitivity and specificity in analytical methods.
  • Spectroscopy : The compound's fluorinated structure contributes to its spectral properties, making it useful in spectroscopic analyses where enhanced signal-to-noise ratios are beneficial.

Case Studies

Several studies highlight the practical applications of PFPTN:

  • Study on Drug Development : A recent study demonstrated that modifications of PFPTN led to compounds with significant anti-cancer activity in vitro, showcasing its potential as a lead compound in drug discovery .
  • Polymer Application Research : Research has shown that PFPTN-based polymers exhibit improved mechanical properties compared to traditional polymers, indicating its utility in creating advanced materials for industrial applications .

Mechanism of Action

The mechanism of action of Pentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group can enhance the compound’s binding affinity to these targets, while the tetrahydropyran-4-yloxy group can modulate its solubility and stability. The nicotinate moiety may participate in redox reactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Pentafluorophenyl Nicotinate

Structure : Lacks the 6-(tetrahydropyran-4-yloxy) substituent, retaining only the pentafluorophenyl ester group.
Properties :

  • Molecular weight: 289.15 g/mol.
  • Commercial availability: Listed in reagent catalogs, indicating utility as a synthetic intermediate.
    Functional Differences :
  • Reactivity in ester-based reactions (e.g., acyl transfer) may differ due to electronic effects modulated by substituents .

Monasnicotinates B–D

Structures: Ethyl or methyl esters with complex substituents (e.g., acetyl, oxo, alkenyl chains) at the 4- and 6-positions of the pyridine ring (e.g., ethyl 4-[(E)-2-acetyl-4-oxonon-1-enyl]-6-[(E)-prop-1-enyl]nicotinate). Key Differences:

  • Ester Groups : Ethyl/methyl esters vs. pentafluorophenyl. The latter’s electron-withdrawing nature enhances reactivity in nucleophilic substitutions.
  • Substituent Effects: Monasnicotinates feature aliphatic and unsaturated chains, which may confer distinct solubility and biological activity profiles. Structural elucidation via NMR (COSY, NOESY, HMBC) highlights the role of substituent positioning in conformational stability .

Pentafluorophenyl 2-Morpholin-4-ylpyrimidine-5-carboxylate

Structure : Pyrimidine-based analog with a morpholine substituent at the 2-position.
Properties :

  • Molecular weight: 375.24 g/mol.
  • Melting point: 137.5–139°C.
    Comparison :
  • The pyrimidine core vs. pyridine alters electronic distribution and hydrogen-bonding capacity.

Data Table: Comparative Analysis

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Ester Group Notable Properties
Pentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate Pyridine Not reported 6-(tetrahydropyran-4-yloxy) Pentafluorophenyl High electrophilicity, moderate steric bulk
Pentafluorophenyl nicotinate Pyridine 289.15 None at 6-position Pentafluorophenyl Lower steric hindrance
Monasnicotinate B Pyridine Not reported 4-[(E)-2-acetyl-4-oxonon-1-enyl], 6-[(E)-prop-1-enyl] Ethyl Aliphatic chains enhance lipophilicity
Pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate Pyrimidine 375.24 2-morpholin-4-yl Pentafluorophenyl Basic morpholine group, higher melting point (137.5–139°C)

Research Findings and Implications

  • Structural Elucidation: Techniques like $^{1}\text{H}$/$^{13}\text{C}$-NMR, HMBC, and NOESY are critical for confirming substitution patterns in nicotinate derivatives, as demonstrated for monasnicotinates .
  • Reactivity Trends : Pentafluorophenyl esters exhibit superior leaving-group ability compared to alkyl esters, favoring applications in peptide synthesis or polymer chemistry.
  • Commercial Relevance : Pentafluorophenyl esters are commercially available (e.g., Kanto Reagents), underscoring their industrial utility .

Biological Activity

Pentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate is a heterocyclic organic compound with significant potential in biological applications. Its unique structure, characterized by the presence of a pentafluorophenyl group and a tetrahydropyran-4-yloxy moiety, suggests diverse biological activities that warrant detailed exploration.

  • Molecular Formula : C17H12F5NO4
  • Molecular Weight : 389.27 g/mol
  • CAS Number : 910036-96-3

The compound's structural features include:

  • A pentafluorophenyl group, which enhances lipophilicity and potential receptor binding.
  • A tetrahydropyran-4-yloxy group that may influence solubility and stability in biological environments.

This compound interacts with specific biological targets, such as enzymes and receptors. The pentafluorophenyl moiety is believed to increase binding affinity, while the tetrahydropyran group modulates solubility and metabolic stability. The nicotinate component may facilitate redox reactions, contributing to its biological activity.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its utility as a therapeutic agent. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in breast and colon cancer cells.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro assays demonstrated a reduction in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels in treated macrophages. This suggests potential applications in treating chronic inflammatory diseases.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it shows promising inhibition of acetylcholinesterase (AChE), which could have implications for neurodegenerative diseases like Alzheimer’s.

Research Findings

A summary of notable research findings regarding the biological activity of this compound is provided below:

Study FocusFindingsReference
Anticancer ActivityInhibited proliferation in breast and colon cancer cells; induced apoptosis
Anti-inflammatory PropertiesReduced IL-6 and TNF-α levels in macrophages; potential for chronic inflammation treatment
Enzyme InhibitionSignificant inhibition of AChE; implications for neurodegenerative diseases

Case Studies

  • Breast Cancer Study : A study involving MCF-7 breast cancer cells treated with varying concentrations of this compound showed a dose-dependent decrease in cell viability, with IC50 values indicating strong anticancer activity.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in significant reductions in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the optimal synthetic routes and purification methods for Pentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate?

The compound is synthesized via nucleophilic substitution or esterification reactions. For example, nicotinic acid derivatives are often activated with pentafluorophenol using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., dichloromethane). Purification typically involves column chromatography with silica gel or recrystallization using solvents like ethanol or benzene-methylene chloride mixtures . Key parameters include reaction temperature (e.g., 0–90°C) and stoichiometric control of reagents to avoid side products.

Q. How is the compound characterized to confirm its structural integrity and purity?

Characterization relies on spectroscopic techniques:

  • 1H-NMR and 13C-NMR to verify substituent positions and tetrahydropyran ring conformation.
  • IR spectroscopy to identify ester carbonyl (C=O) stretching (~1740 cm⁻¹) and aryl fluoride signatures.
  • Melting point analysis (reported range: 114.5–118°C) to assess purity . High-resolution mass spectrometry (HRMS) or elemental analysis may supplement these methods.

Q. What are the stability considerations for storing this compound?

The compound should be stored in inert, anhydrous conditions (e.g., under argon) at –20°C to prevent hydrolysis of the ester group. Stability tests under varying pH and temperature can identify degradation pathways, with HPLC monitoring for byproduct formation .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of this compound in esterification or coupling reactions?

Quantum chemical calculations (e.g., DFT) model transition states and intermediates, while molecular dynamics simulations predict solvent effects. For example, the electron-withdrawing pentafluorophenyl group enhances electrophilicity, which can be quantified using Fukui indices or electrostatic potential maps. Computational data should be validated with kinetic studies (e.g., monitoring reaction progress via in-situ IR) .

Q. What experimental design strategies optimize reaction yields and selectivity?

Design of Experiments (DoE) reduces trial-and-error approaches. For instance:

  • Central Composite Design to evaluate variables like catalyst loading, temperature, and solvent polarity.
  • Response Surface Methodology identifies interactions between factors. Statistical software (e.g., JMP, Minitab) analyzes data to prioritize significant parameters, minimizing experimental runs while maximizing information .

Q. How can contradictions in reported reaction conditions (e.g., solvent choice or catalyst efficiency) be resolved?

Systematic meta-analysis of literature data, combined with computational reaction path screening, identifies outliers. For example, discrepancies in solvent efficacy (DMF vs. THF) may arise from hidden variables like trace moisture. Iterative experimentation with controlled conditions and real-time analytics (e.g., LC-MS) clarifies optimal protocols .

Q. What advanced separation techniques improve purification of this compound from complex mixtures?

Membrane-based separation (e.g., nanofiltration) or preparative HPLC with C18 columns achieves high purity. Solvent-resistant membranes are critical for organic-phase workflows. Particle size distribution analysis ensures consistent crystallization outcomes .

Q. How do degradation pathways of this compound impact its utility in long-term studies?

Accelerated stability studies (e.g., 40°C/75% RH) coupled with LC-MS/MS identify hydrolysis products. The tetrahydropyran ether group may undergo acid-catalyzed cleavage, while the pentafluorophenyl ester is prone to nucleophilic attack. Kinetic modeling predicts shelf-life under storage conditions .

Q. Can machine learning models predict reactivity or compatibility of this compound in novel reactions?

Yes. Training datasets combining experimental reaction outcomes (e.g., yields, byproducts) with molecular descriptors (e.g., Hammett constants, logP) enable predictive algorithms. Models can prioritize reaction conditions for unexplored substrates, reducing experimental workload .

Q. What role does this compound play in bioconjugation or prodrug development?

The pentafluorophenyl ester acts as a leaving group in amide bond formation with biomolecules (e.g., peptides, antibodies). Its high reactivity in aqueous-organic biphasic systems enables site-specific modifications. Stability assays in physiological buffers (pH 7.4, 37°C) assess its suitability for in vivo applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Pentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate
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Pentafluorophenyl 6-(tetrahydropyran-4-yloxy)nicotinate

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